Product packaging for 4-Amino-L-tryptophan(Cat. No.:)

4-Amino-L-tryptophan

Cat. No.: B12815894
M. Wt: 219.24 g/mol
InChI Key: JUDQOTGDEFNIKF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-L-tryptophan is a synthetic analog of the essential amino acid L-tryptophan, specifically designed for advanced research applications. As a modified amino acid, it serves as a versatile biochemical tool and a key precursor in organic and medicinal chemistry. Its core research value lies in its potential to act as a building block for the synthesis of novel tryptamine-based compounds, enzyme substrates, and receptor probes, enabling the exploration of new chemical and biological space. In biochemical research, this compound may be used to study enzyme kinetics and mechanisms, particularly for enzymes in the tryptophan metabolic pathway such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase (IDO). The addition of an amino group at the 4-position of the indole ring can alter the molecule's electronic properties and binding affinity, making it a valuable probe for investigating substrate specificity and catalytic function. Researchers can utilize this compound to modulate the kynurenine and serotonin pathways, which are critical in neurochemistry and immunology . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. It is essential for researchers to handle this material with appropriate safety protocols in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O2 B12815894 4-Amino-L-tryptophan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(2S)-2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H13N3O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,12-13H2,(H,15,16)/t8-/m0/s1

InChI Key

JUDQOTGDEFNIKF-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)N

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural and Environmental Elucidation

Spectroscopy is a fundamental tool for probing the molecular features of 4-Amino-L-tryptophan.

The introduction of an amino group at the 4-position of the indole (B1671886) ring in tryptophan significantly alters its photophysical properties. Compared to L-tryptophan, which has absorption maxima around 280 nm, this compound exhibits shifts in its absorption and emission spectra. nih.govatlantis-press.com For instance, a related compound, 4-cyanotryptophan (B8074655) (4CN-Trp), shows a notable red-shift in both its absorption and emission spectra. pnas.orgnih.govnih.gov This allows for selective excitation at wavelengths where native tryptophan does not significantly absorb, a valuable feature in protein studies. nih.gov

The fluorescence quantum yield of tryptophan analogs is a critical parameter. While L-tryptophan has a relatively low quantum yield, certain derivatives, like 4-cyanotryptophan, exhibit a significantly higher quantum yield (greater than 0.8 in aqueous solution) and a longer fluorescence lifetime (approximately 13 ns). pnas.orgnih.gov These enhanced properties make such analogs, and by extension this compound, promising fluorescent probes for biological spectroscopy and microscopy. pnas.orgrsc.org The fluorescence of these compounds is also sensitive to the local environment, including pH and solvent polarity, which can be leveraged to study molecular interactions and conformational changes. rsc.orgmdpi.comacs.org

Table 1: Photophysical Properties of Tryptophan and a Related Analog

Compound Absorption Max (λmax, nm) Emission Max (λem, nm) Quantum Yield (ΦF) Fluorescence Lifetime (τ, ns)
L-Tryptophan ~280 nih.gov ~350 nih.gov ~0.14 atlantis-press.com Biphasic (~0.5 and ~3.15) nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of amino acids in solution. For L-tryptophan, ¹H and ¹³C NMR have been extensively used to analyze the populations of different conformers by measuring coupling constants and nuclear Overhauser effects. colab.wsresearchgate.net These studies reveal that the conformation of the side chain is influenced by intramolecular interactions. researchgate.net

In the case of this compound, ¹H NMR data has been used for its structural characterization. The chemical shifts and coupling constants of the protons provide definitive information about the connectivity of atoms. For example, the ¹H NMR spectrum of this compound in D₂O shows characteristic signals for the protons on the indole ring and the amino acid backbone. nih.gov Specifically, the spectrum displays a doublet of doublets for the α-proton around 4.02 ppm, and signals for the β-protons at approximately 3.38 and 3.62 ppm. nih.gov The aromatic protons appear in the region of 6.57-7.20 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. While specific ¹³C NMR data for this compound is not detailed in the provided results, data for the related 4-methoxy-L-tryptophan shows distinct signals for all carbon atoms, which aids in its structural confirmation. nih.gov The use of 19F NMR with fluorinated tryptophan analogs, such as 4-fluorotryptophan, has also proven effective in detecting minor conformational species in proteins, a technique that could be conceptually extended to other substituted tryptophans. nih.govanu.edu.au

Table 2: Representative ¹H NMR Data for this compound in D₂O

Proton Chemical Shift (δ, ppm) Multiplicity J (Hz)
4.02 dd 5.0, 8.0
Hβa 3.62 dd 5.0, 16.0
Hβb 3.38 dd 8.0, 16.0
Aromatic H 7.20 s
Aromatic H 7.08-7.10 m
Aromatic H 6.57 t 4.5

Data from reference nih.gov.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. These methods are sensitive to the vibrational modes of the molecule, which are in turn dependent on its geometry and intermolecular interactions, such as hydrogen bonding. dergipark.org.tr

For L-tryptophan, both FT-IR and FT-Raman spectra have been extensively studied and the vibrational modes assigned with the aid of theoretical calculations. acs.orgasianpubs.orgnih.gov The spectra show characteristic bands for the indole ring, the carboxylate group, and the ammonium (B1175870) group. For instance, anti-Stokes Raman spectra of L-tryptophan show distinct bands at 1015, 883, and 766 cm⁻¹, which are assigned to various indole ring breathing and deformation modes. aip.org

While specific, detailed vibrational spectra for this compound are not available in the search results, it is expected that the introduction of the amino group at the 4-position would lead to noticeable shifts in the vibrational frequencies of the indole ring modes compared to tryptophan. optica.org The analysis of these shifts, when combined with computational modeling, can provide valuable insights into the structural and electronic changes induced by the substitution.

Mass Spectrometry for High-Resolution Structural Confirmation and Sequence Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of compounds with high accuracy and sensitivity. High-resolution mass spectrometry (HRMS) is particularly important for the unambiguous identification of novel or modified amino acids.

For this compound, HRMS using electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer has been used to confirm its elemental formula. The calculated exact mass for the protonated molecule [M+H]⁺ is 220.1086, and the experimentally found mass of 220.1078 is in excellent agreement, confirming the identity of the compound. nih.gov Mass spectrometry is also a key technique in proteomics and peptide sequencing, where the unique mass of an unnatural amino acid like this compound allows for its precise localization within a peptide or protein sequence.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

High-performance liquid chromatography (HPLC) is the cornerstone for assessing the purity of amino acids and for their quantitative analysis in various matrices. scielo.br The choice of column, mobile phase, and detector is critical for achieving good separation and sensitive detection.

For the analysis of tryptophan and its derivatives, reversed-phase HPLC is commonly employed, often using a C18 column. scielo.brmdpi.com Detection can be achieved using UV absorbance or, more sensitively and selectively, by fluorescence detection. jafs.com.plnih.goveuropa.eueuropa.eu For tryptophan, excitation and emission wavelengths are typically set around 280 nm and 350-360 nm, respectively. jafs.com.pleuropa.eueuropa.eu

In the synthesis of this compound, column chromatography with a silica (B1680970) gel stationary phase and a mobile phase of acetonitrile (B52724) and water (e.g., 4:1 ratio) has been used for purification. nih.gov The purity of the final product can be readily assessed by HPLC. These methods are also crucial for quantifying the amino acid in biological samples or in feed, where specific extraction and sometimes derivatization steps are required prior to HPLC analysis. jafs.com.pleuropa.euoup.com

Table 3: Example HPLC Conditions for Tryptophan Analysis

Parameter Condition
Column C18 (150 x 4.6 mm) scielo.br
Mobile Phase 5 mM Sodium Acetate : Acetonitrile (92:8, v/v) scielo.br
Detection UV at 267 nm scielo.br
Flow Rate 0.75 - 1.0 mL/min
Retention Time ~6 min scielo.br

These are general conditions for tryptophan; specific conditions for this compound may vary.

Computational and Theoretical Approaches in Predicting and Interpreting Spectroscopic Data (e.g., DFT, FMO analysis)

Computational methods, particularly Density Functional Theory (DFT), have become integral to the study of molecular properties. rasayanjournal.co.in These theoretical approaches are used to predict and interpret experimental spectroscopic data, providing a deeper understanding of molecular structure, stability, and reactivity.

For L-tryptophan and its derivatives, DFT calculations at levels such as B3LYP/6-31++G* are used to optimize molecular geometries, predict vibrational frequencies (IR and Raman), and calculate NMR chemical shifts. dergipark.org.tracs.orgnih.gov These theoretical predictions are then compared with experimental data to confirm structural assignments and to understand the effects of factors like solvent and hydrogen bonding. dergipark.org.tr

Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the electronic properties and chemical reactivity of a molecule. rasayanjournal.co.inresearchgate.net The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net For tryptophan derivatives, these calculations can help explain the observed photophysical properties and predict how substitutions on the indole ring will affect them. rasayanjournal.co.in For instance, DFT studies on a platinum-tryptophan complex helped to determine the most stable coordination isomer. nih.gov

Future Perspectives in 4 Amino L Tryptophan Research

Expanding Synthetic Accessibility

Advancements in synthetic organic chemistry, particularly in the area of C-H activation, could provide more direct and efficient routes to 4-Amino-L-tryptophan. chim.it This approach would involve the direct functionalization of the tryptophan indole (B1671886) ring at the C4 position, bypassing the need for pre-functionalized starting materials. Additionally, enzymatic and chemoenzymatic strategies are emerging as powerful tools for the synthesis of unnatural amino acids. chim.itnih.gov Directed evolution of enzymes, such as tryptophan synthase, could be employed to create biocatalysts capable of directly incorporating the 4-amino group onto the indole ring or of synthesizing this compound from simple precursors. caltech.eduacs.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Advantages Potential Challenges
Traditional Multi-step Synthesis Established methodologiesLow overall yield, time-consuming, requires protecting groups
C-H Activation More direct route, potentially fewer stepsRegioselectivity, catalyst development
Enzymatic/Chemoenzymatic Synthesis High stereoselectivity, mild reaction conditionsEnzyme discovery and engineering, substrate scope
Microbial Fermentation Scalable, uses renewable feedstocksStrain development, optimization of fermentation conditions

Novel Applications in Bioconjugation and Bioorthogonal Chemistry

The amino group on the indole ring of this compound provides a unique chemical handle for bioconjugation and bioorthogonal chemistry. This functionality allows for the site-specific modification of peptides and proteins, enabling the attachment of various molecular probes, therapeutic agents, and other functionalities. researchgate.net Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org

Future research is expected to explore the development of novel bioorthogonal reactions that specifically target the 4-amino group of this compound. researchgate.net This would allow for the selective labeling of proteins containing this unnatural amino acid in the complex environment of a living cell. Such strategies could involve the development of new biocompatible reagents that react specifically with the 4-amino group under physiological conditions. nih.gov The ability to selectively modify proteins in this manner would have significant implications for the study of protein function, localization, and interactions in living systems. nih.gov

Table 2: Potential Bioorthogonal Reactions for this compound

Reaction Type Reactive Partner for 4-Amino Group Key Features
Inverse-electron-demand Diels-Alder (IEDDA) Tetrazine derivativesFast reaction kinetics, high specificity
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne derivatives (after conversion of the amino group to an azide)Copper-free, biocompatible
Aldehyde/Ketone Condensation Aldehyde or ketone-containing probesForms a stable imine or oxime linkage
Enzyme-mediated Ligation Specific enzyme substratesHigh selectivity and efficiency

Advances in In Vitro and In Vivo Imaging Probes

The development of fluorescent amino acids as imaging probes offers a powerful tool for studying protein dynamics and localization. nih.gov While the intrinsic fluorescence of natural tryptophan is often used, its photophysical properties can be limiting. pnas.org The introduction of a 4-amino group to the tryptophan scaffold has the potential to modulate its fluorescent properties, leading to the development of novel imaging probes with enhanced brightness, photostability, and environmentally sensitive emission.

Future research will likely focus on the detailed characterization of the photophysical properties of this compound and its derivatives. By systematically modifying the structure of this compound, it may be possible to fine-tune its fluorescence emission to specific wavelengths, making it suitable for multiplexed imaging applications. rsc.org Furthermore, the incorporation of this compound into peptides and proteins could be used to develop biosensors that report on changes in their local environment, such as pH, ion concentration, or protein-protein interactions. nih.gov The development of such probes would provide valuable tools for studying cellular processes in real-time and with high spatial resolution.

Table 3: Desirable Properties of this compound-Based Imaging Probes

Property Advantage for Imaging Potential Research Direction
High Fluorescence Quantum Yield Brighter signal, improved sensitivityChemical modification to enhance fluorescence
Photostability Longer imaging times, reduced phototoxicityIntroduction of photostabilizing moieties
Environmentally Sensitive Emission Ability to sense local environment (e.g., polarity, pH)Design of solvatochromic and pH-sensitive derivatives
Red-shifted Excitation and Emission Deeper tissue penetration, reduced autofluorescenceExtension of the indole π-system

Rational Design of Enzyme Inhibitors and Biosynthetic Precursors

The structural similarity of this compound to natural tryptophan makes it a promising candidate for the rational design of enzyme inhibitors. nih.gov Many enzymes involved in tryptophan metabolism are crucial for various physiological and pathological processes. nih.govnih.gov By targeting these enzymes with specifically designed inhibitors, it may be possible to modulate their activity and develop new therapeutic agents. researchgate.net

Future research in this area will likely involve the use of computational modeling and structural biology to design this compound-based inhibitors with high affinity and selectivity for their target enzymes. portlandpress.com For example, this compound could serve as a scaffold for the development of inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis. nih.govscience.gov Additionally, this compound could be utilized as a biosynthetic precursor for the production of novel natural product analogs. researchgate.net By feeding this compound to microorganisms that produce tryptophan-derived natural products, it may be possible to generate new compounds with altered biological activities. wikipedia.org This approach, known as mutasynthesis or precursor-directed biosynthesis, offers a powerful strategy for diversifying the chemical space of natural products.

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